molecular formula C9H11NO B11922240 7-Methylisoindolin-4-ol

7-Methylisoindolin-4-ol

Cat. No.: B11922240
M. Wt: 149.19 g/mol
InChI Key: DUYKABWCCUBWEQ-UHFFFAOYSA-N
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Description

7-Methylisoindolin-4-ol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a bromomethyl-substituted aromatic compound with primary amines, such as anilines or benzylamines, in the presence of a base. This domino reaction leads to the formation of the isoindoline ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to isoindolinone derivatives.

    Reduction: Formation of fully reduced isoindoline compounds.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Isoindolinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindoline compounds.

Mechanism of Action

The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

    Isoindoline: The fully reduced form of isoindole.

    Isoindolinone: An oxidized derivative with a carbonyl group.

    Indole: A structurally related compound with a fused benzopyrrole ring system.

Uniqueness: 7-Methylisoindolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindoline derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-isoindol-4-ol

InChI

InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3

InChI Key

DUYKABWCCUBWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCC2=C(C=C1)O

Origin of Product

United States

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